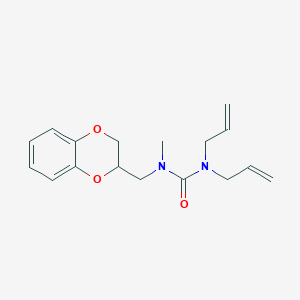
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea, also known as BAMU, is a bioactive compound that has gained attention in the scientific community due to its potential therapeutic properties. BAMU is a small molecule that belongs to the class of urea derivatives and has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is not fully understood. However, it has been proposed that 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea may exert its antitumor activity through the inhibition of the PI3K/Akt signaling pathway. This pathway is involved in cell proliferation and survival and is frequently dysregulated in cancer cells. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemische Und Physiologische Effekte
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to modulate the activity of various enzymes, such as matrix metalloproteinases and cyclooxygenases, which are involved in cancer progression and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to possess a wide range of biological activities, making it a versatile compound for research. However, one of the limitations of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea. One direction is the development of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea derivatives with improved solubility and bioactivity. Another direction is the investigation of the potential use of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea in combination with other anticancer agents or anti-inflammatory agents. Additionally, the development of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea-based nanoparticles for targeted drug delivery may be a promising approach for cancer therapy. Finally, further studies are needed to fully elucidate the mechanism of action of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea and its potential therapeutic applications.
Conclusion:
In conclusion, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is a bioactive compound that has gained attention in the scientific community due to its potential therapeutic properties. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to possess antitumor, anti-inflammatory, and antioxidant activities, making it a promising candidate for cancer therapy and other diseases. The synthesis of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is relatively simple, and its versatility makes it a valuable compound for research. However, further studies are needed to fully understand the mechanism of action of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea and its potential applications in medicine.
Synthesemethoden
The synthesis of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea involves the reaction of 1,4-benzodioxane-2-carboxaldehyde with N,N-diallyl-3-methylbut-2-enamide in the presence of a catalyst. The reaction proceeds through a one-pot, three-component reaction, and the yield of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is around 80%. The synthesis of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been extensively studied for its potential therapeutic properties. It has been found to possess antitumor, anti-inflammatory, and antioxidant activities. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has also been found to possess antioxidant properties, which may protect against oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
13988-24-4 |
|---|---|
Produktname |
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea |
Molekularformel |
C17H22N2O3 |
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-3,3-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C17H22N2O3/c1-4-10-19(11-5-2)17(20)18(3)12-14-13-21-15-8-6-7-9-16(15)22-14/h4-9,14H,1-2,10-13H2,3H3 |
InChI-Schlüssel |
SVQHPQRSZJSPEB-UHFFFAOYSA-N |
SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)N(CC=C)CC=C |
Kanonische SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)N(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







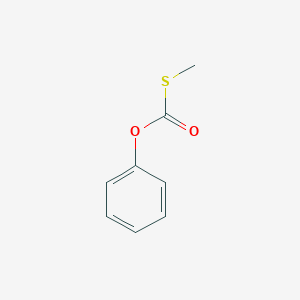

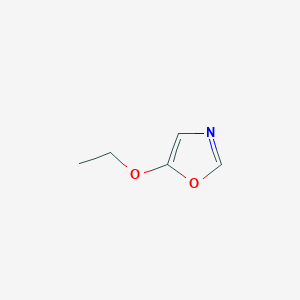
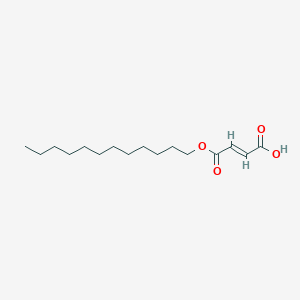
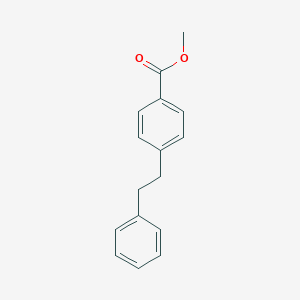
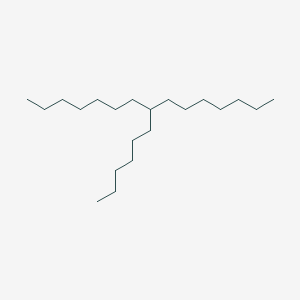
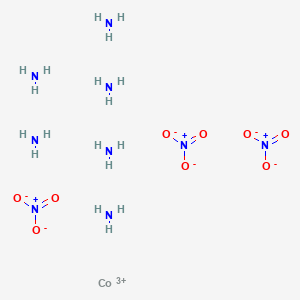
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
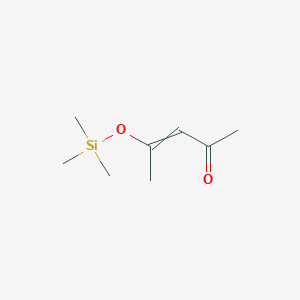
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)